molecular formula C10H15N2O12P B12905045 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate

Cat. No.: B12905045
M. Wt: 386.21 g/mol
InChI Key: LYCMPIZXUFMGRI-HCXTZZCQSA-N
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Description

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance yield and purity. The optimization of reaction conditions, such as solvent selection and reaction time, is crucial to achieve efficient production. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. The phosphonooxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C10H15N2O12P

Molecular Weight

386.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid;hydrate

InChI

InChI=1S/C10H13N2O11P.H2O/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)12-1-3(9(16)17)7(15)11-10(12)18;/h1,4-6,8,13-14H,2H2,(H,16,17)(H,11,15,18)(H2,19,20,21);1H2/t4-,5-,6-,8-;/m1./s1

InChI Key

LYCMPIZXUFMGRI-HCXTZZCQSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O.O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.O

Origin of Product

United States

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